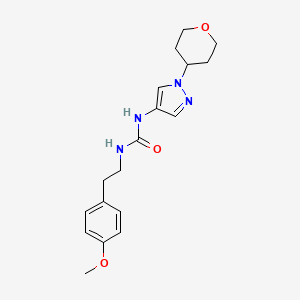

1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of North Carolina at Chapel Hill. Since then, MP-10 has been extensively studied for its potential use in various medical fields.

Wissenschaftliche Forschungsanwendungen

Hydrogelation and Anion Tuning

Lloyd and Steed (2011) explored the hydrogelation properties of a related compound, focusing on how anions affect the gel's rheology and morphology. This study highlights the utility of urea derivatives in creating hydrogels with tunable physical properties, potentially useful in biomedical applications and materials science (Lloyd & Steed, 2011).

Tautomerism in NH-pyrazoles

Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including structural analyses through X-ray crystallography and NMR spectroscopy. Understanding the tautomerism of such compounds is crucial for their application in designing more effective pharmaceuticals and materials (Cornago et al., 2009).

Antimicrobial Activity

Korkusuz, Yıldırım, and Albayrak (2013) synthesized novel urea and alcohol derivatives, exploring their antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents (Korkusuz et al., 2013).

Complex-Forming Tendencies and Metal Ion Interactions

Ohkanda et al. (1993) studied the synthesis and iron(III) complex-forming tendencies of N-hydroxyamide-containing heterocycles. The interaction with metal ions indicates the potential application of these compounds in metal ion sensing and removal (Ohkanda et al., 1993).

Crystal Structures and Spectroscopic Characterization

Jeon et al. (2015) provided detailed crystal structures of azimsulfuron, a sulfonylurea herbicide, demonstrating the importance of structural analysis in understanding the activity and stability of such compounds (Jeon et al., 2015).

Synthesis and Functionalization Reactions

Agekyan and Mkryan (2015) focused on the synthesis and functionalization reactions of urea derivatives, emphasizing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Agekyan & Mkryan, 2015).

Eigenschaften

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)6-9-19-18(23)21-15-12-20-22(13-15)16-7-10-25-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H2,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPOVVNFNHZDFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)

![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)